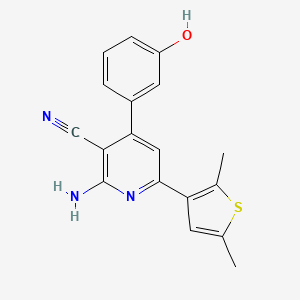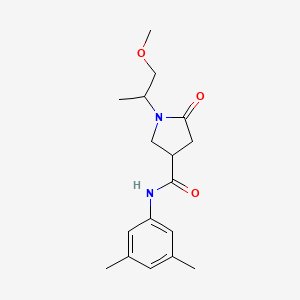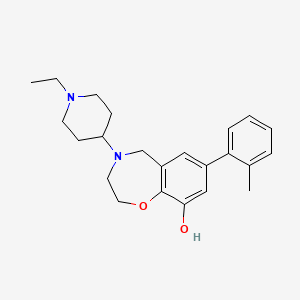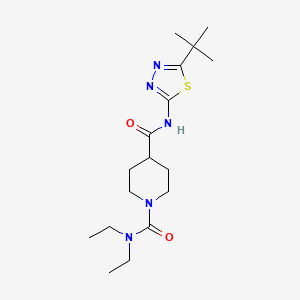
2-amino-6-(2,5-dimethyl-3-thienyl)-4-(3-hydroxyphenyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-(2,5-dimethyl-3-thienyl)-4-(3-hydroxyphenyl)nicotinonitrile, also known as DMXAA, is a small molecule that has been studied for its potential in cancer treatment. It was first discovered in the 1990s and has since been the subject of numerous studies.
作用機序
2-amino-6-(2,5-dimethyl-3-thienyl)-4-(3-hydroxyphenyl)nicotinonitrile's mechanism of action is not fully understood, but it is believed to work through the activation of the immune system. Specifically, this compound activates the production of cytokines, which are proteins that help regulate the immune response. This leads to the destruction of tumor blood vessels and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). It also leads to the activation of immune cells such as macrophages and natural killer cells. This compound has also been shown to increase the permeability of tumor blood vessels, leading to increased delivery of chemotherapy drugs to the tumor site.
実験室実験の利点と制限
One advantage of 2-amino-6-(2,5-dimethyl-3-thienyl)-4-(3-hydroxyphenyl)nicotinonitrile is that it has been shown to be effective in a variety of cancer types, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict how it will interact with other drugs. Additionally, this compound has been shown to have toxicity in some animal models, which may limit its use in clinical trials.
将来の方向性
There are a number of future directions for 2-amino-6-(2,5-dimethyl-3-thienyl)-4-(3-hydroxyphenyl)nicotinonitrile research. One area of interest is the development of combination therapies that incorporate this compound with other drugs. Another area of interest is the development of more targeted delivery methods, such as nanoparticles, to improve the effectiveness of this compound. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify biomarkers that can predict its effectiveness in individual patients.
Conclusion:
This compound is a promising anti-cancer agent that has been shown to have potent anti-tumor activity in preclinical studies. Its mechanism of action is not fully understood, but it is believed to work through the activation of the immune system. This compound has a number of biochemical and physiological effects, including the induction of cytokine production and the activation of immune cells. While this compound has some limitations, such as toxicity in some animal models, it remains an important area of research for cancer treatment.
合成法
2-amino-6-(2,5-dimethyl-3-thienyl)-4-(3-hydroxyphenyl)nicotinonitrile can be synthesized through a multi-step process that involves the condensation of 2,5-dimethyl-3-thiophenecarboxaldehyde with 3-hydroxybenzaldehyde, followed by the addition of malononitrile and ammonium acetate. The resulting product is then subjected to a series of purification steps to yield this compound in its pure form.
科学的研究の応用
2-amino-6-(2,5-dimethyl-3-thienyl)-4-(3-hydroxyphenyl)nicotinonitrile has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, it has been shown to have potent anti-tumor activity in a variety of cancer types, including melanoma, lung cancer, and pancreatic cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
特性
IUPAC Name |
2-amino-6-(2,5-dimethylthiophen-3-yl)-4-(3-hydroxyphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-10-6-14(11(2)23-10)17-8-15(16(9-19)18(20)21-17)12-4-3-5-13(22)7-12/h3-8,22H,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENRWKDJKGWGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC(=C(C(=C2)C3=CC(=CC=C3)O)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylthio)butanoic acid](/img/structure/B5307461.png)
![6-methyl-5-(3-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5307477.png)
![2,6-dimethoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5307485.png)
![2-{[4-ethyl-5-(5-isopropyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5307486.png)

![5-[(ethylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5307496.png)

![{1-[(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)methyl]cyclopropyl}methanol](/img/structure/B5307505.png)
![1-ethyl-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5307508.png)
![2-(ethoxymethyl)-N-methyl-N-(3-thienylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5307510.png)
![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B5307526.png)
![2-(2-cyclopropyl-1H-benzimidazol-1-yl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5307529.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5307534.png)
